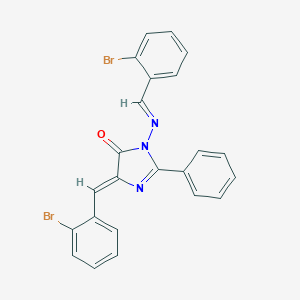
4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one, also known as BBIC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BBIC is a heterocyclic compound that has been found to have potential applications in various fields such as medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has been found to have potential applications in various fields of scientific research. In the field of medicine, this compound has been reported to have anticancer properties. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to have antimicrobial properties. In the field of agriculture, this compound has been found to have potential as a pesticide due to its insecticidal properties.
Wirkmechanismus
The mechanism of action of 4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves the inhibition of various enzymes and pathways in cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In vivo studies have shown that this compound has antihypertensive properties, reducing blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is its potential as a therapeutic agent for cancer and microbial infections. This compound has also been found to have potential as a pesticide in the field of agriculture. However, one limitation of this compound is its low yield during synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
For 4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one research include the investigation of its potential as a therapeutic agent for various types of cancer and microbial infections. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic applications. Additionally, research is needed to improve the synthesis method of this compound to increase its yield and availability for research purposes.
Synthesemethoden
The synthesis of 4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves the reaction of 2-bromoacetophenone and o-phenylenediamine in the presence of sodium hydroxide and ethanol. The resulting product is then subjected to a reaction with o-bromobenzaldehyde in ethanol to obtain this compound. The yield of this compound obtained through this method is reported to be 45%.
Eigenschaften
CAS-Nummer |
126293-41-2 |
|---|---|
Molekularformel |
C23H15Br2N3O |
Molekulargewicht |
509.2 g/mol |
IUPAC-Name |
(5Z)-5-[(2-bromophenyl)methylidene]-3-[(E)-(2-bromophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15Br2N3O/c24-19-12-6-4-10-17(19)14-21-23(29)28(22(27-21)16-8-2-1-3-9-16)26-15-18-11-5-7-13-20(18)25/h1-15H/b21-14-,26-15+ |
InChI-Schlüssel |
OXIMFDXTNKUMLU-IKCALLGASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)N2/N=C/C4=CC=CC=C4Br |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=CC=C4Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=CC=C4Br |
Synonyme |
4-(o-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidaz olin-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
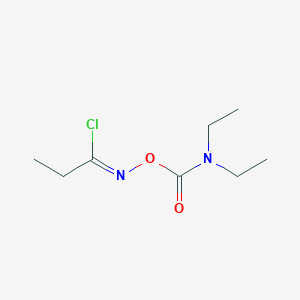
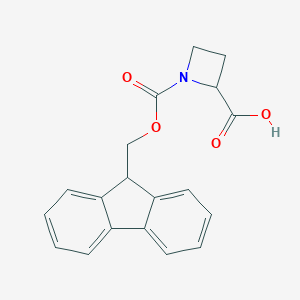
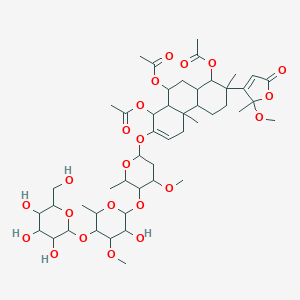
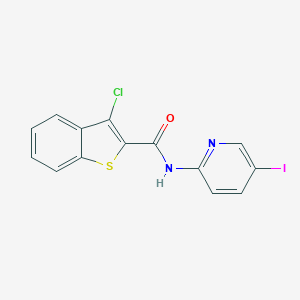
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
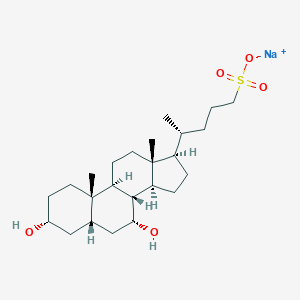
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)